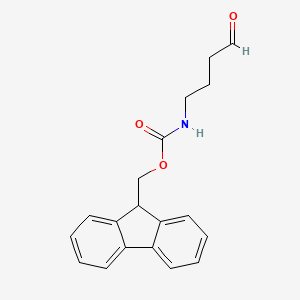
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate
描述
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate is a chemical compound with the molecular formula C19H19NO3. It is a derivative of fluorenylmethyl carbamate and is used in various scientific research applications. This compound is known for its unique structure, which includes a fluorenyl group and a carbamate linkage, making it a valuable tool in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride. This intermediate is then reacted with 4-oxobutylamine under controlled conditions to yield the desired carbamate compound . The reaction conditions often include the use of an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to meet industrial standards.
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The fluorenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines.
科学研究应用
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
(9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of an oxobutyl group.
(9H-fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate: Contains an ethoxyethyl group, providing different solubility and reactivity properties.
Uniqueness
(9H-fluoren-9-yl)methyl (4-oxobutyl)carbamate is unique due to its specific combination of the fluorenyl group and the oxobutyl carbamate linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-(4-oxobutyl)carbamate |
InChI |
InChI=1S/C19H19NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,12,18H,5-6,11,13H2,(H,20,22) |
InChI 键 |
OKJAGGOJYOUOIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













